4,6'-Dibromo-2,3'-bipyridine
Overview
Description
4,6’-Dibromo-2,3’-bipyridine: is a bipyridine derivative with the molecular formula C10H6Br2N2 and a molecular weight of 313.98 g/mol . This compound is characterized by the presence of two bromine atoms at the 4 and 6’ positions of the bipyridine structure. Bipyridine derivatives, including 4,6’-Dibromo-2,3’-bipyridine, are widely used in various fields due to their ability to coordinate with metal centers, making them valuable in coordination chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including 4,6’-Dibromo-2,3’-bipyridine, typically involves coupling reactions of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst and a base.
Stille Coupling: This method uses an organotin compound and a halopyridine in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine in the presence of a palladium catalyst.
Ullmann Coupling: This method involves the reaction of a halopyridine with copper powder under high temperatures.
Industrial Production Methods: Industrial production of 4,6’-Dibromo-2,3’-bipyridine may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: 4,6’-Dibromo-2,3’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The bipyridine core can undergo redox reactions, which are important in coordination chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with other groups.
Redox Reactions: Common oxidizing agents include potassium permanganate, while reducing agents include sodium borohydride.
Major Products:
Scientific Research Applications
4,6’-Dibromo-2,3’-bipyridine has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals.
Materials Science: Bipyridine derivatives are used in the development of materials with specific electronic and photophysical properties.
Biological Research: Some bipyridine derivatives have shown potential in biological applications, such as DNA binding and as antimicrobial agents.
Mechanism of Action
The mechanism of action of 4,6’-Dibromo-2,3’-bipyridine primarily involves its ability to coordinate with metal centers. The nitrogen atoms in the bipyridine structure can donate electron pairs to metal ions, forming stable coordination complexes. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties but different substitution patterns.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and coordination chemistry.
6,6’-Dibromo-2,2’-bipyridine: Similar to 4,6’-Dibromo-2,3’-bipyridine but with bromine atoms at different positions, affecting its reactivity and coordination behavior.
Uniqueness: 4,6’-Dibromo-2,3’-bipyridine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for designing coordination complexes with tailored properties for specific applications .
Properties
IUPAC Name |
2-bromo-5-(4-bromopyridin-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-8-3-4-13-9(5-8)7-1-2-10(12)14-6-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANAGWONSFPODO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=CC(=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654780 | |
Record name | 4,6'-Dibromo-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-14-6 | |
Record name | 4,6′-Dibromo-2,3′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942206-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6'-Dibromo-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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